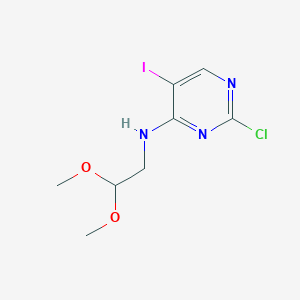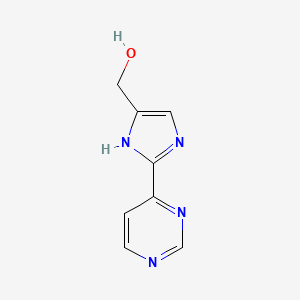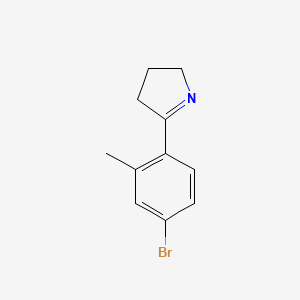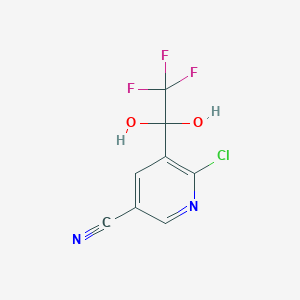![molecular formula C10H10ClN5 B13697130 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)
3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride is a heterocyclic compound that features both pyrazole and imidazo[1,2-a]pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
類似化合物との比較
3-Amino-5-methylpyrazole: Similar in structure but lacks the imidazo[1,2-a]pyridine moiety.
Imidazo[1,2-a]pyridine derivatives: Share the imidazo[1,2-a]pyridine scaffold but differ in the attached functional groups.
Uniqueness: 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride is unique due to the combination of the pyrazole and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties. This dual scaffold structure enhances its potential for diverse applications in medicinal chemistry and other scientific fields.
特性
分子式 |
C10H10ClN5 |
|---|---|
分子量 |
235.67 g/mol |
IUPAC名 |
5-imidazo[1,2-a]pyridin-3-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H9N5.ClH/c11-9-5-7(13-14-9)8-6-12-10-3-1-2-4-15(8)10;/h1-6H,(H3,11,13,14);1H |
InChIキー |
WQEGIPGEHBEQML-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N2C=C1)C3=CC(=NN3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate](/img/structure/B13697061.png)
![Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate](/img/structure/B13697062.png)

![6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13697078.png)




![2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)



